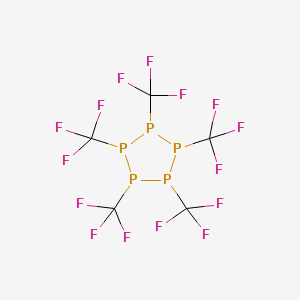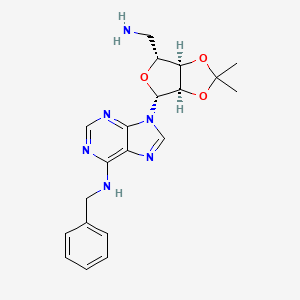
Neopentyl(tBu)2P Pd G4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neopentyl(tBu)2P Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it bench stable and soluble in most organic solvents . This compound is known for its high reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neopentyl(tBu)2P Pd G4 involves the combination of neopentyl and di-tert-butylphosphine with palladium. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Neopentyl(tBu)2P Pd G4 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or to elemental palladium.
Substitution: The ligand can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents, and bases. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high yields and selectivity .
Major Products
The major products formed from reactions involving this compound are often complex organometallic compounds. These products are used in further chemical transformations or as catalysts in various industrial processes .
Aplicaciones Científicas De Investigación
Neopentyl(tBu)2P Pd G4 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Neopentyl(tBu)2P Pd G4 involves the coordination of the ligand to the palladium center, which facilitates various catalytic processes. The molecular targets include organic halides and organometallic reagents, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- (tBu)2PPh Pd G4
- (t-Bu)PhCPhos Pd G4
- PCy3 Pd G4
- CPhos Pd G4
- N-XantPhos Pd G4
- P (t-Bu)3 Pd G4
- VPhos Pd G3
- DPPF Pd G4
- CyJohnPhos Pd G3
Uniqueness
Neopentyl(tBu)2P Pd G4 is unique due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its combination with the Buchwald Fourth Generation Palladacycle enhances its reactivity and makes it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C27H45NO3PPdS+ |
|---|---|
Peso molecular |
601.1 g/mol |
Nombre IUPAC |
ditert-butyl(2,2-dimethylpropyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C13H11N.C13H29P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-11(2,3)10-14(12(4,5)6)13(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;10H2,1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
Clave InChI |
HBOFHMBBSXQYPW-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


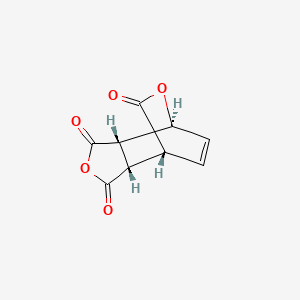


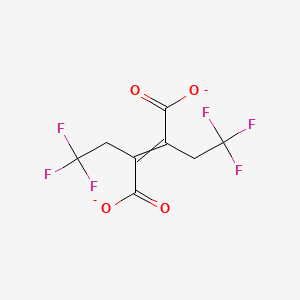
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
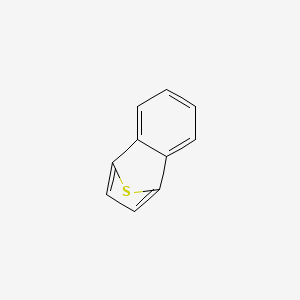
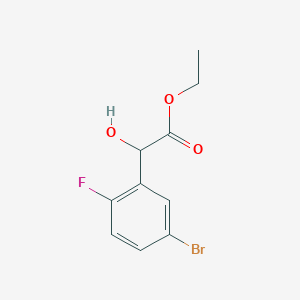
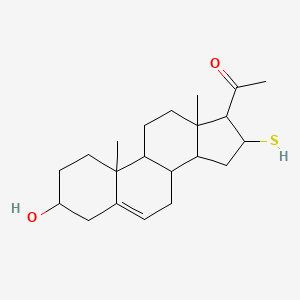
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
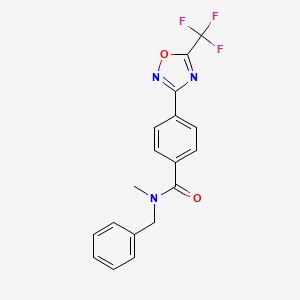
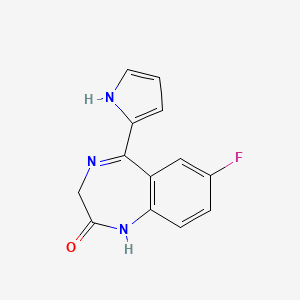
![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
